molecular formula C20H31NO7 B4043274 N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

Cat. No.: B4043274
M. Wt: 397.5 g/mol
InChI Key: MHOMTKYBQRUEJE-UHFFFAOYSA-N
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Description

N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a methoxy group, a prop-2-enyl group, and an ethoxyethyl chain. The presence of oxalic acid further enhances its chemical properties, making it a valuable compound for research and industrial purposes.

Scientific Research Applications

N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.

    Medicine: Research into its potential therapeutic effects and drug development is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methoxy-4-prop-2-enylphenol with ethylene oxide to form the corresponding ethoxyethyl ether. This intermediate is then reacted with butan-2-amine under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired purity levels. Additionally, safety measures and environmental considerations are crucial in the industrial production process to minimize any potential hazards and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine stands out due to its combination of functional groups, which confer unique chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from its similar counterparts .

Properties

IUPAC Name

N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3.C2H2O4/c1-5-7-16-8-9-17(18(14-16)20-4)22-13-12-21-11-10-19-15(3)6-2;3-1(4)2(5)6/h5,8-9,14-15,19H,1,6-7,10-13H2,2-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOMTKYBQRUEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOCCOC1=C(C=C(C=C1)CC=C)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 2
N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 3
N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 4
N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 5
N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 6
N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.